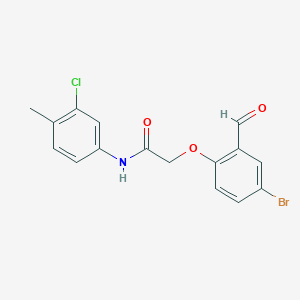

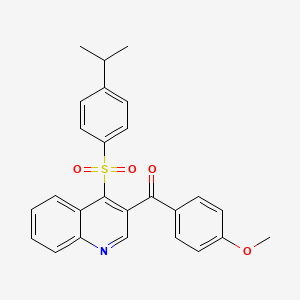

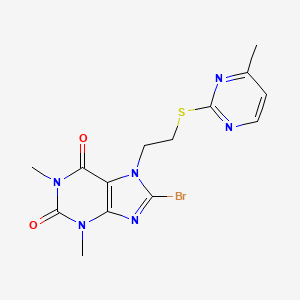

3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or it may have various substituents that can enhance the antimicrobial activity .Chemical Reactions Analysis

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .Physical and Chemical Properties Analysis

Benzofuran is a colorless liquid that is a component of coal tar. It can be extracted from coal tar or obtained by dehydrogenation of 2-ethylphenol .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of new benzofuran carboxamide derivatives, including those related to 3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their potential biological activities. These derivatives have shown significant antimicrobial, anti-inflammatory, and antioxidant properties. Notably, benzofuran-2-carboxamide derivatives synthesized through microwave-assisted parallel synthesis exhibited potent anti-inflammatory, analgesic, and antipyretic activities in vivo, highlighting their medicinal significance and potential therapeutic applications (Lavanya, Sribalan, & Padmini, 2017); (Xie et al., 2014).

Antitumor Activity

Compounds containing the benzofuran-2-carboxamide moiety, especially those with specific structural modifications, have demonstrated potent in vitro and in vivo antitumor efficacy. A study reported novel pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) with significant antiproliferative activities towards solid cancer cell lines. These findings underscore the potential of benzofuran-2-carboxamide derivatives as promising strategies for cancer treatment, emphasizing the importance of structural optimization for enhanced therapeutic efficacy (Cheng et al., 2020).

Antimicrobial Screening

The benzofuran-2-carboxamide scaffold has also been explored for its antimicrobial properties. A diverse range of benzofuran-2-carboxamide derivatives have been synthesized and subjected to in vitro antimicrobial screening, revealing significant activity against pathogenic bacteria. This highlights the scaffold's potential in the development of new antimicrobial agents, providing a foundation for further exploration and optimization of these compounds for enhanced activity (Idrees et al., 2020).

Electropolymerization and Electrochromic Properties

Research has demonstrated the feasibility of electropolymerizing certain benzofuran-2-carboxamide derivatives, leading to the development of polymer films with electrochromic properties. This application signifies the adaptability of benzofuran-2-carboxamide derivatives beyond pharmaceutical uses, showing potential in materials science for the development of smart materials and coatings with reversible color changes upon electrochemical stimulation (Hsiao & Wang, 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-9(11(18)7-8)16(22)20-13-10-3-1-2-4-12(10)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKFJBFDNXAXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)